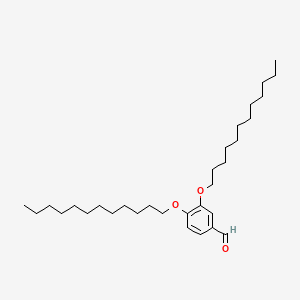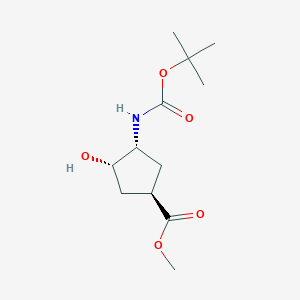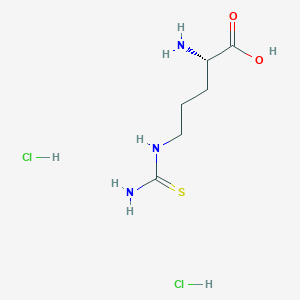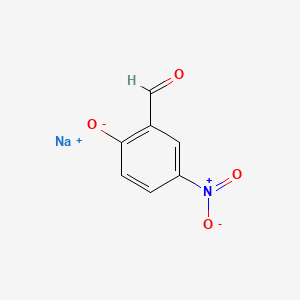
Fluorure de perfluoroallyle et de sulfurile
Vue d'ensemble
Description
Perfluoroallyl fluorosulfate (PFAS) is a chemical compound composed of fluorine, sulfur, and carbon atoms. It is a synthetic compound that is used in many industrial and commercial applications, including as a surfactant, a lubricant, and a flame retardant. PFAS is a fluorosurfactant, meaning that it has a low surface tension, which makes it ideal for use in a variety of industrial and commercial products. PFAS has been found to have a range of biochemical and physiological effects on living organisms, and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthèse de nouveaux composés fluoroallyliques
Le FAFS est un bloc de construction polyvalent pour la synthèse de nouveaux composés fluoroallyliques . La synthèse du FAFS met l'accent sur le rôle important du rapport C3F6/SO3, de la température de réaction et du rapport catalyseur au bore/SO3 sur le rendement et la sélectivité du FAFS .
Réactions avec les alcools aliphatiques et aromatiques
Le FAFS peut réagir avec les alcools aliphatiques et aromatiques . Ces réactions peuvent conduire à la formation de nouveaux composés ayant des applications potentielles dans divers domaines de la chimie et de la science des matériaux .
Réactions avec les halogénures d'acyle et les halogénures
Le FAFS peut également réagir avec les halogénures d'acyle et les halogénures . Ces réactions peuvent être utilisées pour synthétiser une grande variété de composés fluorés .
Réactions avec le peroxyde d'hydrogène (H2O2)
Le FAFS peut réagir avec H2O2 . Cette réaction peut conduire à la formation de nouveaux peroxydes de diallyl-fluoroalkyle .
Réactions avec les cétones
Le FAFS peut réagir avec les cétones . Cette réaction peut conduire à la formation de nouveaux composés fluorés ayant des applications potentielles dans divers domaines .
Réactions radicalaires
Le FAFS peut subir des réactions radicalaires . Par exemple, il peut réagir avec des hypofluorites tels que CF3OF et FSO2CF2CF2OF , en tirant parti de la stabilisation par résonance allylique .
Réactions d'addition/élimination
Le FAFS peut subir des réactions d'addition/élimination avec des nucléophiles sur la double liaison allylique terminale . Cela est dû au fait que l'anion FSO3− du FAFS est un très bon groupe partant et que l'attaque par des nucléophiles sur le carbone sp3 dans les molécules fortement fluorées ne se produit pas .
Estérification sur l'atome de soufre du FAFS
Le FAFS peut subir une estérification sur son atome de soufre en raison de son électronégativité élevée et du fait que F− est un bon groupe partant .
Mécanisme D'action
Target of Action
Perfluoroallyl fluorosulfate (FAFS) is an asymmetrical olefin . The primary target of FAFS is the terminal C-3 carbon center, which generates the most stable radical intermediate when an attacking radical adds to it .
Mode of Action
FAFS interacts with its targets through a variety of ionic and radical reactions . It can undergo addition/elimination reactions with nucleophiles on the terminal allylic double bond . It can also undergo esterification on its sulfur atom due to its elevated electronegativity and F− being a good leaving group .
Biochemical Pathways
FAFS affects several biochemical pathways. It can react with aliphatic and aromatic alcohols, acyl halides, halides, H2O2, ketones, and radicals . The selectivity between Addition/Elimination vs. Nucleophilic Substitution reaction mechanisms on FAFS is determined by factors such as pKa and Lowry and Pearson’s Hard/Soft Acid-Base Theory .
Result of Action
The result of FAFS’s action is the formation of a wide variety of new fluoroallylic compounds . For example, it can form novel diallyl-fluoroalkyl peroxide . It is also capable of alkylating hydrocarbon ethers even in the absence of electrophilic catalysis, leading to the formation of alkyl perfluoroallyl ethers .
Action Environment
The yield and selectivity of FAFS are influenced by several environmental factors, including the C3F6/SO3 ratio, reaction temperature, and boron catalyst/SO3 ratio . These factors play an important role in the synthesis of FAFS and the variety of ionic and radical reactions possible with it .
Analyse Biochimique
Biochemical Properties
Perfluoroallyl Fluorosulfate can undergo a variety of ionic and radical reactions . It can react with aliphatic and aromatic alcohols, acyl halides, halides, H2O2, ketones, and radicals . The nature of these interactions is determined by factors such as pKa and Lowry and Pearson’s Hard/Soft Acid-Base Theory .
Cellular Effects
Related per- and polyfluoroalkyl substances (PFAS) have been shown to alter inflammatory responses, production of cytokines, and adaptive and innate immune responses in various models .
Molecular Mechanism
The molecular mechanism of Perfluoroallyl Fluorosulfate involves a variety of ionic and radical reactions . It can undergo addition/elimination reactions with nucleophiles on the terminal allylic double bond . It can also undergo esterification on its sulfur atom due to its elevated electronegativity .
Metabolic Pathways
Related PFAS chemicals have been shown to be involved in lipid, amino acid, carbohydrate, nucleotide, energy metabolism, glycan biosynthesis and metabolism, and metabolism of cofactors and vitamins .
Propriétés
IUPAC Name |
1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZZWVXXYAALGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379773 | |
| Record name | Pentafluoroallyl fluorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67641-28-5 | |
| Record name | Pentafluoroallyl fluorosulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentafluoroallyl fluorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















